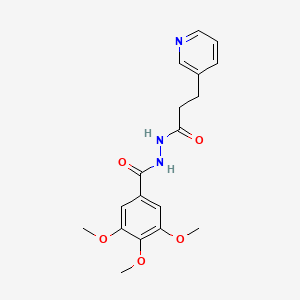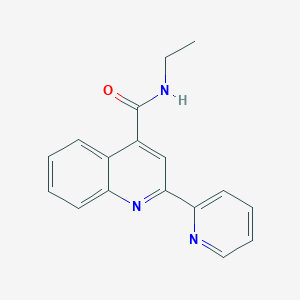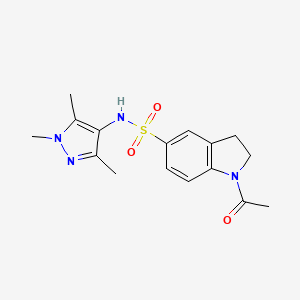
(7-Chloro-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Chloro-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone, commonly known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the CB1 and CB2 receptors in the endocannabinoid system, and its mechanism of action is believed to be similar to that of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Mécanisme D'action
CP-55940 binds to the CB1 and CB2 receptors in the endocannabinoid system, which are involved in a wide range of physiological processes, including pain perception, inflammation, and mood regulation. This binding leads to the activation of intracellular signaling pathways, which can modulate neurotransmitter release and other cellular processes.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have effects on mood and behavior, including reducing anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP-55940 in lab experiments is that it has a high affinity for the CB1 and CB2 receptors, which allows for precise targeting of these receptors. Additionally, it is a synthetic compound, which allows for greater control over its purity and potency. However, one limitation of using CP-55940 is that its effects may be influenced by factors such as dose, route of administration, and individual differences in receptor expression and sensitivity.
Orientations Futures
There are many potential future directions for research on CP-55940. One area of interest is the development of more selective CB1 and CB2 receptor agonists, which may have fewer side effects than non-selective agonists like CP-55940. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of CP-55940, and to determine its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis. Finally, more research is needed to determine the long-term effects of CP-55940 use, particularly in terms of its potential for addiction and tolerance.
Méthodes De Synthèse
The synthesis of CP-55940 involves the reaction of 1-(2,4-dichlorophenyl)-2-methylamino-propan-1-one with piperonal in the presence of an acid catalyst. This reaction yields the intermediate 1-(2,4-dichlorophenyl)-2-(1,3-benzodioxol-5-yl)-methylamino-propan-1-one, which is then reacted with pyrrolidine in the presence of a base to yield the final product.
Applications De Recherche Scientifique
CP-55940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic and anti-inflammatory properties, and may also have neuroprotective effects. Additionally, CP-55940 has been studied as a potential treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
Propriétés
IUPAC Name |
(7-chloro-1,3-benzodioxol-5-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-9-5-8(6-10-11(9)17-7-16-10)12(15)14-3-1-2-4-14/h5-6H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLVJOGQGSRENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C(=C2)Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Chlorophenyl)sulfanylbutanoylamino]-3-hydroxybutanoic acid](/img/structure/B7462744.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7462753.png)

![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)

![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)

![N-cyclopropylspiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxamide](/img/structure/B7462819.png)


